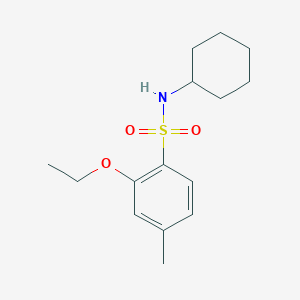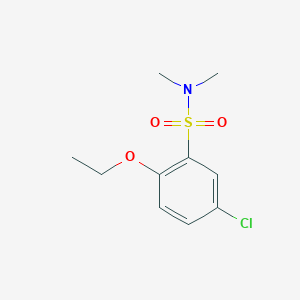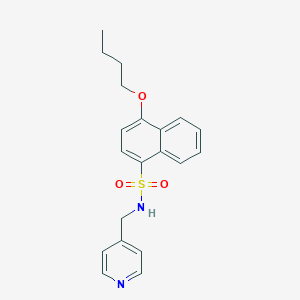
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a novel and potent ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging.
作用機序
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide binds to the TSPO in the brain, which is upregulated in various neurological disorders. TSPO is involved in the regulation of cellular energy metabolism and has been implicated in the pathogenesis of various neurological disorders. By selectively binding to TSPO, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide allows for the non-invasive imaging of TSPO expression in vivo using PET or SPECT.
Biochemical and physiological effects:
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a high affinity for TSPO and to be highly selective for TSPO over other mitochondrial proteins. It has also been shown to have good brain penetration and to be rapidly cleared from the body. 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to be safe and well-tolerated in animal studies.
実験室実験の利点と制限
The advantages of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its high affinity and selectivity for TSPO, its ability to non-invasively image TSPO expression in vivo using PET or SPECT, and its safety and tolerability. The limitations of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its cost, the need for specialized imaging equipment, and the need for trained personnel to perform the imaging studies.
将来の方向性
There are several future directions for the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the field of neuroimaging. One direction is the development of new TSPO ligands with improved properties, such as higher affinity, selectivity, and brain penetration. Another direction is the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the diagnosis and monitoring of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide could be used to study the role of TSPO in various cellular processes, such as inflammation and apoptosis.
合成法
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzene with 4-methylsulfonyl chloride to form 2,5-dimethoxy-4-methylbenzenesulfonamide. The second step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonamide with 2-pyridinecarboxaldehyde to form 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
科学的研究の応用
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging. It has been shown to selectively bind to the TSPO in the brain, which is upregulated in various neurological disorders. This allows for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
特性
分子式 |
C14H16N2O4S |
|---|---|
分子量 |
308.35 g/mol |
IUPAC名 |
2,5-dimethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-12(20-3)13(9-11(10)19-2)21(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
InChIキー |
CULMRNUEDXLTRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)






![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
